

Advanced Mass Spectrometry Guide: Analysis of 2-Methoxythieno[3,2-d]pyrimidine

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Compound of Interest

Compound Name:	2-Methoxythieno[3,2-D]pyrimidine
CAS No.:	1259978-29-4
Cat. No.:	B1403309

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Introduction & Chemical Context

The thieno[3,2-d]pyrimidine core is a bioisostere of quinazoline, widely utilized in oncology to target ATP-binding pockets of kinases. The 2-methoxy substituent serves as a solubility modulator and a metabolic handle.

In drug development, analyzing this specific derivative requires navigating two analytical challenges:

- **Isobaric Interferences:** Distinguishing the [3,2-d] isomer from the [2,3-d] isomer, which have identical masses but distinct fragmentation energies.
- **Lactim-Lactam Rearrangement:** The 2-methoxy group makes the molecule prone to gas-phase rearrangements that mimic hydrolysis products (2-oxo derivatives), complicating impurity profiling.

Molecular Specifications:

- **Formula:**

- Monoisotopic Mass: 166.0201 Da
- Protonated Ion $[M+H]^+$: 167.0274 m/z
- Isotopic Signature: Distinct

peak at

(~4.4% relative abundance).

Experimental Methodology (LC-MS/MS)

Liquid Chromatography Conditions

The basicity of the pyrimidine nitrogens (

) necessitates an acidic mobile phase to ensure retention and ionization.

Parameter	Specification	Rationale
Column	C18 (e.g., HSS T3), 2.1 x 50 mm, 1.8 μ m	High surface area for retaining polar heterocycles.
Mobile Phase A	Water + 0.1% Formic Acid	Proton source for ESI; suppresses silanol activity.
Mobile Phase B	Acetonitrile + 0.1% Formic Acid	ACN provides sharper peaks for aromatics than MeOH.
Flow Rate	0.4 mL/min	Optimal linear velocity for UPLC/UHPLC.
Column Temp	40°C	Reduces backpressure; improves mass transfer.

Gradient Profile:

- 0-1 min: 5% B (Isocratic hold to elute salts).
- 1-6 min: 5%

95% B (Linear gradient).

- 6-8 min: 95% B (Wash).
- 8.1 min: 5% B (Re-equilibration).

Ionization Source (ESI+)

Positive Electrospray Ionization (ESI+) is the gold standard. The N3 nitrogen is the most favorable protonation site due to resonance stabilization from the thienyl ring.

- Capillary Voltage: 3.0 kV (Standard).
- Cone Voltage: 30 V (Keep low to prevent in-source fragmentation of the methoxy group).
- Source Temp: 120°C.
- Desolvation Gas:
at 800 L/hr, 450°C.

Mechanistic Fragmentation Analysis (MS/MS)

The fragmentation of **2-methoxythieno[3,2-d]pyrimidine** is dominated by the stability of the fused thiophene ring and the lability of the ether bond.

Primary Pathway: The "Methoxy Loss" Bifurcation

Upon Collision-Induced Dissociation (CID), the precursor (

167) undergoes two competing pathways characteristic of 2-methoxypyrimidines.

Pathway A: Loss of Formaldehyde (

, -30 Da)

- Mechanism: A four-membered transition state facilitates the transfer of a methyl hydrogen to the N3 nitrogen, followed by the expulsion of neutral formaldehyde.
- Product:

137 (

).

- Structure: Protonated thieno[3,2-d]pyrimidin-2(1H)-one (Lactam form).
- Significance: This is usually the Base Peak at moderate collision energies (20-30 eV).

Pathway B: Loss of Methyl Radical (

, -15 Da)

- Mechanism: Homolytic cleavage of the O-C bond.[\[2\]](#)
- Product:

152 (

).

- Note: This generates an odd-electron radical cation from an even-electron precursor, a "forbidden" transition in the Even-Electron Rule, yet frequently observed in heteroaromatic methyl ethers due to the high stability of the resulting distonic ion.

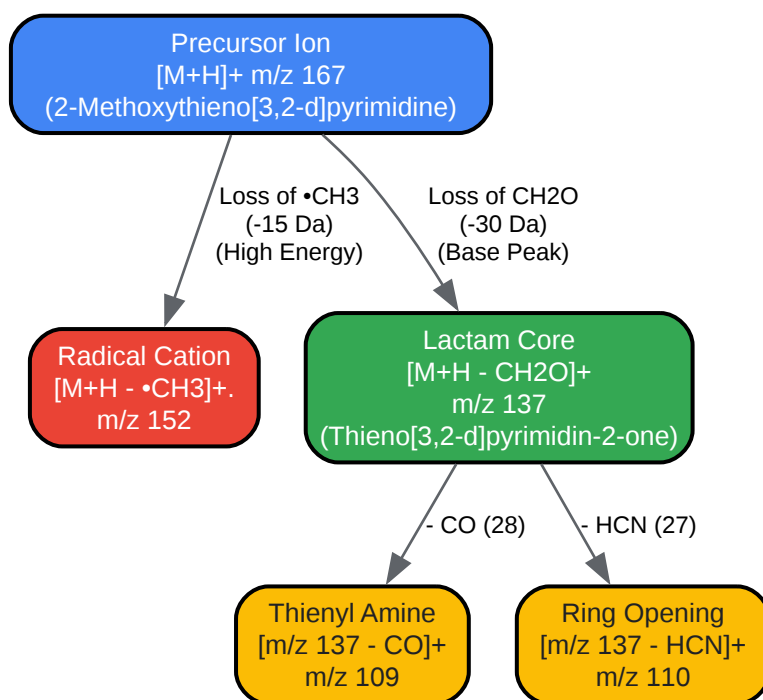
Secondary Pathway: Ring Cleavage

From the

137 core (thienopyrimidinone), further energy causes the pyrimidine ring to shatter.

- Loss of CO (-28 Da): Yields
109.
- Loss of HCN (-27 Da): Yields
110 (Thienyl cation species).

Visualization of Fragmentation



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Caption: CID fragmentation tree showing the bifurcation between radical loss (m/z 152) and neutral formaldehyde loss (m/z 137).

Impurity Profiling & Diagnostic Ions

In a synthesis or metabolic context, you must differentiate the target molecule from common congeners.

Compound	Structure Note	Precursor ()	Diagnostic Fragment	Mechanism
Target	2-Methoxy	167	137 (-30 Da)	Loss of
Impurity A	2-Chloro (Starting Material)	171 / 173	136 (-35 Da)	Loss of radical or
Impurity B	2-Hydroxy (Hydrolysis)	153	110 (-43 Da)	Loss of HNCO (Isocyanic acid)
Metabolite	O-Demethylated	153	125 (-28 Da)	Loss of CO from lactam

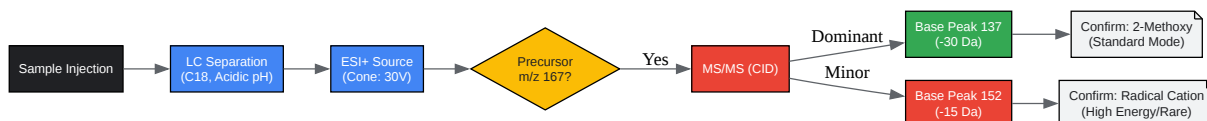
Critical Insight: The 2-Hydroxy impurity (

153) is isobaric with the in-source fragment of the Target if the Target loses methyl ().

- Differentiation: Check the retention time. The 2-Methoxy target is significantly more hydrophobic (elutes later) than the 2-Hydroxy impurity.

Analytical Workflow Decision Tree

Use this logic flow to validate your method during assay development.



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Caption: Logic flow for confirming **2-Methoxythieno[3,2-d]pyrimidine** identity via LC-MS/MS.

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